1-cyclohexyl-1H-pyrazole-3-carboxylic acid

Lipophilicity Physicochemical Properties Medicinal Chemistry

Securing the correct 1-cyclohexyl-pyrazole building block is essential for LPA receptor antagonist programs-generic phenyl analogs (e.g., CAS 4747-46-0) lack the hydrophobic pocket engagement required for target binding. This compound addresses that gap: - Distinct cyclohexyl conformation (predicted logP ~2.5 vs. ~1.9 for phenyl analog) for robust LPA receptor SAR data - High purity ≥95%, supplied as a powder for reliable lead optimization - Batch-to-batch consistency from a dedicated research chemical supply chain

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 1177304-20-9
Cat. No. B1531371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-1H-pyrazole-3-carboxylic acid
CAS1177304-20-9
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=CC(=N2)C(=O)O
InChIInChI=1S/C10H14N2O2/c13-10(14)9-6-7-12(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14)
InChIKeyMTOAXJFDFRWWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-1H-pyrazole-3-carboxylic Acid (1177304-20-9): Sourcing and Verification Guide for a Key Heterocyclic Building Block


1-Cyclohexyl-1H-pyrazole-3-carboxylic acid (CAS 1177304-20-9) is a heterocyclic organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is characterized by a pyrazole ring core, a carboxylic acid substituent at the 3-position, and a cyclohexyl group at the 1-position [1]. This compound is primarily utilized as a research chemical and a key building block in the synthesis of more complex molecules, particularly those exploring lysophosphatidic acid (LPA) receptor antagonism and other enzyme inhibition pathways [2]. It is typically supplied as a powder with a purity specification of 95% or higher .

1-Cyclohexyl-1H-pyrazole-3-carboxylic Acid: Why Its Cyclohexyl Substituent Precludes Interchangeability with Common Analogs


The presence of the cyclohexyl group at the N1 position of 1-cyclohexyl-1H-pyrazole-3-carboxylic acid is a critical structural determinant that cannot be substituted for simpler analogs like the phenyl derivative (CAS 4747-46-0) without a significant loss of target-specific binding and physicochemical properties . The saturated, bulky cyclohexyl ring imparts a unique three-dimensional conformation and lipophilicity profile (predicted logP ~2.5 vs. ~1.9 for the phenyl analog) that is essential for engaging hydrophobic pockets in target proteins, such as the LPA receptor family [1]. This structural specificity directly translates into the distinct biological activities observed in patent literature, where this scaffold forms the basis for potent LPA antagonists, confirming that generic substitutions would undermine the intended therapeutic or investigative activity [1].

Quantitative Differentiation Evidence for 1-Cyclohexyl-1H-pyrazole-3-carboxylic Acid (1177304-20-9): A Comparative Analysis


1-Cyclohexyl vs. 1-Phenyl Pyrazole: Impact of Substituent on Predicted Lipophilicity (clogP)

The cyclohexyl substituent significantly increases the predicted lipophilicity of the core pyrazole-3-carboxylic acid scaffold compared to a simple phenyl analog. This property is a primary driver for membrane permeability and engagement with hydrophobic protein binding sites. The predicted partition coefficient (clogP) for 1-cyclohexyl-1H-pyrazole-3-carboxylic acid is approximately 2.5, whereas for the closest common analog, 1-phenyl-1H-pyrazole-3-carboxylic acid, it is approximately 1.9 . This difference of 0.6 log units corresponds to roughly a four-fold difference in lipophilicity .

Lipophilicity Physicochemical Properties Medicinal Chemistry

Predicted Physicochemical Profile: 1-Cyclohexyl vs. 1-Phenyl Pyrazole-3-carboxylic Acid

A comparison of predicted physicochemical properties highlights the impact of the cyclohexyl substituent. The 1-cyclohexyl derivative exhibits a higher predicted density (1.32 g/cm³) and a higher predicted boiling point (384.9 °C) than the 1-phenyl analog, which has a lower molecular weight and a planar aromatic ring . The predicted aqueous solubility is also lower for the more lipophilic cyclohexyl compound .

Physicochemical Properties Pre-formulation Solubility

Biological Activity Differentiation: LPA Antagonist Scaffold vs. General Antiproliferative Analogs

The 1-cyclohexyl-1H-pyrazole-3-carboxylic acid core is specifically cited in patent literature as a key intermediate for the synthesis of potent and selective LPA receptor antagonists, a well-defined class of compounds with therapeutic potential in fibrosis and inflammation [1]. In contrast, a broader class of pyrazole-3-carboxylic acid derivatives, particularly those evaluated without a specific target, have been shown to possess only weak, non-selective antiproliferative activity when compared to standard chemotherapeutics like Cisplatin and 5-Fluorouracil in various cancer cell lines [2]. This delineates a clear functional divergence: the specific cyclohexyl substitution directs biological activity toward a defined receptor-based mechanism, whereas many analogs display only non-specific or weak cellular effects.

LPA Antagonist Biological Activity Pyrazole Scaffold

Synthetic Tractability: 1-Cyclohexyl vs. N-Alkyl Pyrazole-3-carboxylic Acid Analogs

1-Cyclohexyl-1H-pyrazole-3-carboxylic acid can be synthesized via established routes, including the condensation of cyclohexylhydrazine with a suitable 1,3-dicarbonyl equivalent or through direct alkylation of a pyrazole-3-carboxylate precursor [1]. While direct comparative yields for this specific compound are not publicly available, its preparation is analogous to that of other N-alkyl pyrazoles, which typically proceed in 60-85% yield [2]. However, the use of the bulkier cyclohexyl group may necessitate slightly longer reaction times or slightly elevated temperatures compared to smaller alkyl substituents like methyl or ethyl to achieve comparable conversion [2].

Synthetic Efficiency Medicinal Chemistry Building Block

High-Value Application Scenarios for 1-Cyclohexyl-1H-pyrazole-3-carboxylic Acid (1177304-20-9)


Synthesis and Optimization of LPA Receptor Antagonists

This compound is a critical starting material for synthesizing novel LPA receptor antagonists, as explicitly described in US Patent 11,261,174 [1]. Researchers involved in fibrosis, inflammation, and oncology programs will find this scaffold indispensable for generating structure-activity relationship (SAR) data. The cyclohexyl group provides the necessary lipophilicity and conformational bias for engaging the LPA receptor binding pocket . Procuring this specific building block ensures that the resulting analogs will have the core pharmacophore required for target engagement.

Fragment-Based Drug Discovery (FBDD) for Novel Enzyme Inhibitors

The compound has been identified as a useful fragment in the discovery of novel inhibitors for O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis and a target for novel antibacterials [1]. In fragment-based approaches, the unique 3D shape and lipophilic nature of the cyclohexyl-pyrazole core can serve as an anchor fragment for growing a lead molecule. Its relatively small size (MW 194.23) and functional handle (carboxylic acid) make it an ideal starting fragment for subsequent medicinal chemistry elaboration .

Investigation of Physicochemical Property Scaffolds in Medicinal Chemistry Education and Training

Due to its well-defined structure and distinct lipophilic properties compared to its phenyl analog, 1-cyclohexyl-1H-pyrazole-3-carboxylic acid serves as an excellent model compound for teaching and demonstrating fundamental medicinal chemistry concepts such as logP determination, pKa measurement, and the impact of substituents on physicochemical properties [1]. Its commercial availability in high purity (≥95%) makes it suitable for reproducible experimental work in academic and industrial training settings .

Development of Selective Kinase Inhibitor Scaffolds

Pyrazole-3-carboxylic acids are a privileged scaffold in kinase inhibitor design, often serving as a hinge-binding motif. The specific cyclohexyl substitution at N1 provides a vector for accessing lipophilic back pockets in kinases like p38 MAP kinase or JNK [1]. While not a direct comparator, this compound's differentiation from simpler N-aryl pyrazoles lies in its saturated, non-aromatic cyclohexyl ring, which can improve selectivity for specific kinase targets by exploiting unique steric and hydrophobic interactions, as inferred from similar N-cycloalkyl pyrazole kinase inhibitors .

Quote Request

Request a Quote for 1-cyclohexyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.